molecular formula C5H9NS B1176040 cuticulin 1 CAS No. 142486-47-3

cuticulin 1

Cat. No.: B1176040
CAS No.: 142486-47-3
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Description

Cuticulin 1 is a critical structural protein in the insect cuticle, forming the outermost layer of the epicuticle. It is deposited as the first layer during cuticle synthesis, serving as a continuous, inelastic sheet over the apical surface of epidermal cells . This layer is composed of tanned proteins (quinone-crosslinked scleroproteins) and lipids, conferring mechanical rigidity, waterproofing, and protection against environmental stressors . In Drosophila melanogaster, this compound deposition occurs during metamorphosis, coordinated with morphogenesis via the steroid hormone 20-hydroxyecdysone . Its synthesis involves the secretion of precursors (polyphenols, lipids, proteins) that aggregate beneath the Cuticulin layer, followed by enzymatic cross-linking to stabilize the structure .

Properties

CAS No.

142486-47-3

Molecular Formula

C5H9NS

Synonyms

cuticulin 1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Nematode Cuticlins

Nematode cuticlins are non-collagenous proteins in the C. elegans cuticle, distinct from insect Cuticulin 1 despite superficial similarities. Both form lipid-rich layers deposited early in cuticle synthesis and function as permeability barriers . However, nematode cuticlins lack the tanned protein-lipid composite structure of insect this compound and are instead associated with collagen and glycoproteins .

Chitin-Protein Complexes in Insect Tracheae

The tracheal cuticle of Rhodnius prolixus contains chitin-protein layers with axially oriented chitin micelles and sclerotized proteins. Unlike this compound, these layers are specialized for flexibility and resistance to lateral compression, enabling tracheal tube elongation during development . This compound in this system forms a thin, outer membrane overlying the chitin-protein matrix, highlighting its role as a waterproofing barrier rather than a structural scaffold .

Sclerotin in Coleopteran Cuticles

In the mealworm Tenebrio molitor, sclerotin—a tanned protein matrix—constitutes the bulk of the hardened exocuticle. While this compound forms the epicuticle’s outer layer, sclerotin is deposited later, providing rigidity through quinone cross-linking .

Wax Secretion-Associated Cuticulin in Calpodes ethlius

The cuticulin layer in Calpodes ethlius larvae is specialized for wax filament secretion. It forms a triple-layered structure (120–175 Å thick) with transverse striations, hypothesized to act as a molecular sieve during wax canal formation . This contrasts with the simpler lipoprotein structure of this compound in Drosophila, underscoring functional adaptations to ecological demands .

Data Tables

Table 1. Comparative Analysis of this compound and Similar Compounds

Compound Organism Composition Primary Function Key Reference(s)
This compound Insects (e.g., Drosophila, Calpodes) Tanned proteins, lipids Waterproofing, structural rigidity
Nematode Cuticlin C. elegans Non-collagenous proteins Permeability barrier
Chitin-protein layer Rhodnius prolixus Chitin, sclerotized proteins Flexibility, compression resistance
Sclerotin Tenebrio molitor Quinone-tanned proteins Cuticle hardening

Table 2. Structural Features of this compound Across Species

Species Thickness (Å) Unique Features Reference
Drosophila melanogaster Not specified Deposited during metamorphosis under hormonal regulation
Calpodes ethlius 120–175 Triple-layered sieve structure for wax secretion
Rhodnius prolixus Not specified Overlies chitin-protein tracheal matrix

Key Research Findings

Functional Divergence : this compound’s lipid-protein composite structure distinguishes it from purely proteinaceous (e.g., sclerotin) or chitin-based (e.g., tracheal) layers in insects .

Evolutionary Insights : Despite analogous roles in barrier formation, nematode cuticlins and insect this compound arose independently, reflecting convergent evolution .

Biogenesis Mechanisms : this compound deposition in Drosophila is hormonally coordinated with morphogenesis, a regulatory complexity absent in nematode cuticle synthesis .

Q & A

Q. What experimental methodologies are optimal for characterizing Cuticulin 1’s structural and biochemical properties?

Answer:

  • Electron Microscopy (EM): Use lead citrate staining at high pH to enhance contrast for visualizing this compound’s ultrastructure in biological membranes. This method minimizes precipitate formation and improves resolution for cytoplasmic components .
  • Biochemical Assays: Employ SDS-PAGE and Western blotting to confirm protein purity and identity. For novel isoforms, combine mass spectrometry with Edman degradation for sequence validation .
  • Structural Techniques: Pair cryo-EM with X-ray crystallography to resolve atomic-level details, ensuring alignment between dynamic in situ observations and static structural models .

Table 1: Key Techniques for Initial Characterization

TechniqueApplicationKey ConsiderationsEvidence ID
Lead citrate stainingMembrane visualization (EM)pH 12, citrate prevents artifacts
SDS-PAGE/Western blotPurity and identity verificationUse reducing conditions for accuracy
Cryo-EMHigh-resolution dynamic structuresRequires vitrification expertise

How can a research question investigating this compound’s role in extracellular matrix formation be formulated using the PICOT framework?

Answer: Apply the PICOT framework to ensure methodological rigor:

  • P (Population): Drosophila melanogaster larval cuticles (model organism for cuticulin studies).
  • I (Intervention): RNAi-mediated knockdown of this compound.
  • C (Comparison): Wild-type vs. knockdown phenotypes.
  • O (Outcome): Quantify cuticle thickness via TEM and tensile strength via biomechanical assays.
  • T (Time): Assess developmental stages (e.g., 24–72 hours post-ecdysis).

This design ensures specificity, aligns with ethical standards for genetic models, and allows replication .

Q. What statistical approaches are essential for validating this compound’s expression levels across tissue types?

Answer:

  • Quantitative Analysis: Use ANOVA with post-hoc Tukey tests to compare expression data (e.g., qPCR, proteomics) across tissues.
  • Normalization: Include housekeeping genes (e.g., GAPDH) and spike-in controls for technical variability.
  • Power Analysis: Predefine sample sizes (n ≥ 3 biological replicates) to ensure statistical robustness .

Advanced Research Questions

Q. How can contradictions in this compound’s proposed roles in waterproofing vs. pathogen defense be resolved?

Answer:

  • Mechanistic Dissection: Use tissue-specific knockout models to isolate phenotypes (e.g., waterproofing defects in tracheae vs. immune response in fat body).
  • Multi-omics Integration: Correlate transcriptomic data (RNA-seq) with lipidomic profiles to identify pathway-specific interactions.
  • Controlled Challenges: Expose mutants to desiccation or bacterial pathogens, quantifying survival rates and molecular responses (e.g., antimicrobial peptide expression) .

Q. What methodologies address challenges in studying this compound’s interactions with transient protein partners?

Answer:

  • Crosslinking-MS: Use formaldehyde or DSS crosslinkers to stabilize transient interactions, followed by mass spectrometry for partner identification.
  • Live-Cell Imaging: Employ FRET or BiFC to visualize real-time interactions in Drosophila epithelial cells.
  • Computational Modeling: Predict binding affinities using molecular dynamics simulations (e.g., GROMACS) .

Table 2: Advanced Interaction Analysis Workflow

StepMethodOutcomeEvidence ID
StabilizationCrosslinking (DSS)Captures fleeting interactions
Partner IdentificationLC-MS/MS with label-free quantitationIdentifies low-abundance binders
ValidationCo-IP with knockdown controlsConfirms specificity

Q. How should researchers design longitudinal studies to assess this compound’s aging-related degradation?

Answer:

  • Time-Series Sampling: Collect cuticle samples at defined intervals (e.g., 0, 30, 60 days post-eclosion) for TEM and FTIR spectroscopy to track structural decay.
  • Environmental Controls: Maintain standardized humidity and temperature to isolate aging effects.
  • Data Harmonization: Use mixed-effects models to account for individual variability and missing data .

Q. What strategies mitigate biases when interpreting conflicting functional data on this compound?

Answer:

  • Blinded Analysis: Separate data collection (e.g., imaging) from interpretation phases.
  • Triangulation: Validate findings across independent methods (e.g., genetic rescue + biochemical assays).
  • Meta-Analysis: Aggregate published datasets to identify consensus patterns or contextual discrepancies (e.g., species-specific roles) .

Methodological Guidance

Q. How can the FINER criteria improve feasibility of this compound studies in under-resourced labs?

Answer: Apply the FINER framework:

  • Feasible: Prioritize accessible models (e.g., Tribolium beetles over transgenic mice).
  • Interesting: Align with understudied roles (e.g., this compound in molting vs. cuticle synthesis).
  • Novel: Explore post-translational modifications (e.g., glycosylation) using Phos-tag gels.
  • Ethical: Adhere to NIH guidelines for invertebrate use .
  • Relevant: Link to agricultural pest control or biomedical biomimetics .

Q. What experimental controls are critical for RNAi studies targeting this compound?

Answer:

  • Non-Targeting siRNA: Rule off off-target effects.
  • Rescue Experiments: Re-express this compound via transgenic constructs.
  • Phenocopy Validation: Use chemical inhibitors (e.g., cuticle biosynthesis blockers) to mimic knockdown phenotypes .

Q. How should researchers document methodologies to ensure reproducibility in this compound studies?

Answer: Follow Beilstein Journal guidelines:

  • Detailed Protocols: Specify reagent lot numbers, instrument settings, and software versions.
  • Supporting Information: Deposit raw microscopy images in public repositories (e.g., EMPIAR).
  • Replication Notes: Report success/failure rates for key steps (e.g., protein purification) .

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